molecular formula C18H17N3O2S B5862101 N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide CAS No. 6153-24-8

N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide

Katalognummer B5862101
CAS-Nummer: 6153-24-8
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: TWKPMYFBMWBNSI-KPKJPENVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide, also known as ACT001, is a novel small molecule compound that has been developed as a potential therapeutic agent for the treatment of neurological disorders. This compound has been shown to have a range of biological activities, including anti-inflammatory, neuroprotective, and analgesic effects.

Wirkmechanismus

The exact mechanism of action of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide inhibits the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, which are involved in the pathogenesis of neurological disorders. Additionally, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide has been shown to have antioxidant properties, which may help to protect neurons from oxidative stress.
Biochemical and Physiological Effects:
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide has been shown to have a range of biochemical and physiological effects. In animal studies, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide has been shown to improve cognitive function and reduce neuroinflammation in models of Alzheimer's disease. Additionally, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide has been shown to reduce motor deficits and increase dopamine levels in models of Parkinson's disease. In models of multiple sclerosis, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide has been shown to reduce inflammation and demyelination.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide is that it has been shown to have a range of biological activities, which makes it a promising candidate for the treatment of multiple neurological disorders. Additionally, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide has been shown to have a good safety profile, with no significant adverse effects reported in animal studies. One limitation of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Zukünftige Richtungen

There are several future directions for the study of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide. One area of research is to further investigate its mechanism of action, which may help to optimize its therapeutic potential. Additionally, further studies are needed to determine the optimal dosage and administration regimen for N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide. Finally, clinical trials are needed to determine the safety and efficacy of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide in humans.

Synthesemethoden

N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide is synthesized through a multistep process that involves the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with N-(4-aminophenyl)thiourea to form the corresponding N-(4-chlorobenzoyl)-N'-[4-(aminophenyl)]thiourea. This intermediate is then reacted with 3-phenylacryloyl chloride to form N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide.

Wissenschaftliche Forschungsanwendungen

N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have a range of biological activities, including anti-inflammatory, neuroprotective, and analgesic effects. In particular, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Eigenschaften

IUPAC Name

(E)-N-[(4-acetamidophenyl)carbamothioyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-13(22)19-15-8-10-16(11-9-15)20-18(24)21-17(23)12-7-14-5-3-2-4-6-14/h2-12H,1H3,(H,19,22)(H2,20,21,23,24)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKPMYFBMWBNSI-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359538
Record name ZINC00586963
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide

CAS RN

6153-24-8
Record name ZINC00586963
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.